2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide
Description
2-(2,4-Dibromophenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylacetamide is a brominated acetamide derivative characterized by a 2,4-dibromophenoxy group linked to an acetamide scaffold. The acetamide nitrogen is substituted with a methyl group and a 1,1-dioxothiolan-3-yl moiety, a five-membered sulfone ring.
Key structural features include:
- 2,4-Dibromophenoxy group: Electron-withdrawing bromine atoms may enhance electrophilic reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2NO4S/c1-16(10-4-5-21(18,19)8-10)13(17)7-20-12-3-2-9(14)6-11(12)15/h2-3,6,10H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTCEKSAYXQXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide typically involves multiple steps:
Formation of the Thiolane Ring: This step involves the cyclization of a suitable precursor to form the thiolane ring.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring.
Reduction: Reduction reactions could potentially target the bromine atoms or the acetamide group.
Substitution: The bromine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the phenoxy ring.
Scientific Research Applications
2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if the compound is used as an antimicrobial agent, it might disrupt bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Phenoxy Groups
a. 2-(4-Chlorophenoxy)-N-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)Acetamide ()
- Structural Differences: Replaces 2,4-dibromophenoxy with 4-chlorophenoxy.
- Impact: Electronic Effects: Chlorine (less electronegative than Br) may reduce electron-withdrawing effects, altering reactivity in nucleophilic substitution or binding interactions.
b. 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ()
- Structural Differences: Replaces dibromophenoxy with dichlorophenyl and substitutes the thiolan ring with a thiazole group.
- Impact :
- Coordination Ability : The thiazole nitrogen enables metal coordination, unlike the sulfone-containing thiolan ring.
- Biological Activity : Thiazole derivatives are associated with antimicrobial and anti-inflammatory properties, suggesting divergent applications compared to sulfone-containing analogs .
Analogues with Varied Substituents on the Acetamide Nitrogen
a. N-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)-2-(4-Methoxyphenoxy)-N-Methylacetamide ()
- Structural Differences: Substitutes 2,4-dibromophenoxy with 4-methoxyphenoxy.
- Impact :
b. N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-Fluorobenzyl)-2-(4-Isopropylphenoxy)Acetamide ()
- Structural Differences: Incorporates a 2-fluorobenzyl group and 4-isopropylphenoxy substituent.
- Fluorine Effects: The fluorine atom may enhance metabolic stability via C-F bond resistance to oxidation .
Spectral and Reactivity Comparisons
Biological Activity
The compound 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
- Chemical Name : 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide
- CAS Number : 874787-73-2
- Molecular Formula : C14H17Br2NO4S
- Molecular Weight : 455.1621 g/mol
- SMILES Notation : CCN(C1CCS(=O)(=O)C1)C(=O)COc1ccc(cc1Br)Br
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-b]thiazine have shown promising results against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and C6 (glioma) cells. These compounds were found to inhibit cell proliferation and induce cytotoxicity in a concentration-dependent manner .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Thieno[3,2-b]thiazine derivative | A549 | 10 | Inhibition of proliferation |
| Thieno[3,2-b]thiazine derivative | HT-29 | 15 | Induction of apoptosis |
| Thieno[3,2-b]thiazine derivative | C6 | 5 | DNA synthesis inhibition |
The proposed mechanism of action for similar compounds involves the inhibition of critical cellular pathways associated with cancer cell growth. For example, some studies suggest that these compounds may interfere with DNA synthesis and promote apoptosis through the activation of caspases and modulation of heat shock proteins (HSPs) .
Neuroprotective Properties
Another area of interest is the neuroprotective potential of compounds related to 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide. Research on thiazolidine derivatives indicates that they can protect neuronal cells from damage induced by neurotoxic agents. In vitro studies using SH-SY5Y cells demonstrated that certain derivatives reduced the expression of phosphorylated tau (p-Tau), a protein implicated in neurodegenerative diseases like Alzheimer's .
| Study | Model Used | Concentration Range (µM) | Observed Effect |
|---|---|---|---|
| TZ4C Study | SH-SY5Y Cells | 0.1 - 1000 | Reduced p-Tau expression |
| TZ4C Study | Rat Model | 2 - 4 mg/kg | Improved memory function |
Case Study 1: Anticancer Efficacy
A study published in Cancer Research explored the efficacy of a compound similar to our target against glioma cells. The results indicated a significant reduction in cell viability when treated with concentrations above 10 µM. The compound also exhibited selectivity towards cancer cells while sparing normal fibroblasts.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, a thiazolidine derivative was administered to assess its neuroprotective effects. Behavioral tests such as the Morris Water Maze showed improved memory retention in treated rats compared to controls. Biochemical assays confirmed reduced acetylcholinesterase activity and lower levels of oxidative stress markers in the hippocampus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
